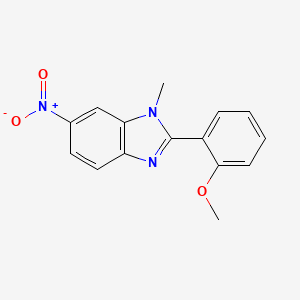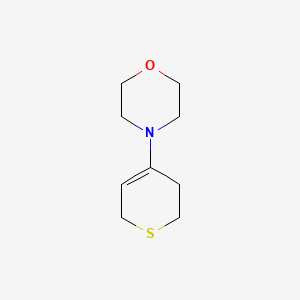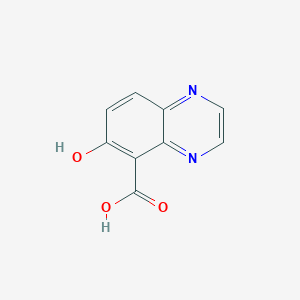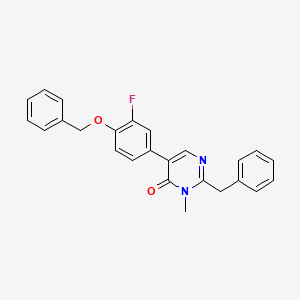
4-Bromomethyl-2-methyl-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromomethyl-2-methyl-biphenyl is an organic compound that belongs to the biphenyl family. It is characterized by the presence of a bromomethyl group and a methyl group attached to the biphenyl structure. This compound is significant in various fields, including pharmaceuticals and organic synthesis, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromomethyl-2-methyl-biphenyl typically involves a bromination reaction. One common method includes the bromination of 2-methylbiphenyl using bromine and hydrogen peroxide. This reaction is carried out by synchronously adding bromine and hydrogen peroxide, forming hydrobromic acid, which is then oxidized to bromine again, ensuring full participation in the reaction . This method not only reduces the consumption of bromine but also improves the yield of the compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be achieved through a similar bromination process. The use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a solvent like trichloromethane is also common. This method is advantageous due to its cost-effectiveness and the availability of raw materials .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromomethyl-2-methyl-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Major Products
Substitution: Formation of various substituted biphenyl derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of methyl-substituted biphenyl derivatives.
Applications De Recherche Scientifique
4-Bromomethyl-2-methyl-biphenyl is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of protein-binding interactions and as a precursor in the synthesis of biologically active compounds.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Bromomethyl-2-methyl-biphenyl involves its interaction with various molecular targets. In pharmaceutical applications, it acts as a precursor to active compounds that interact with specific receptors or enzymes. For example, in the synthesis of telmisartan, it contributes to the formation of a molecule that blocks angiotensin II receptors, thereby exerting antihypertensive effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4’-Bromomethylbiphenyl-2-carboxylate: Used in the synthesis of telmisartan.
4-Bromomethyl-2-cyanobiphenyl: An intermediate in the synthesis of sartan-class drugs.
4-(Bromomethyl)biphenyl: Used in the preparation of various pharmaceutical compounds.
Uniqueness
4-Bromomethyl-2-methyl-biphenyl is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Propriétés
Formule moléculaire |
C14H13Br |
|---|---|
Poids moléculaire |
261.16 g/mol |
Nom IUPAC |
4-(bromomethyl)-2-methyl-1-phenylbenzene |
InChI |
InChI=1S/C14H13Br/c1-11-9-12(10-15)7-8-14(11)13-5-3-2-4-6-13/h2-9H,10H2,1H3 |
Clé InChI |
SJWFRYMPGZQCBK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)CBr)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



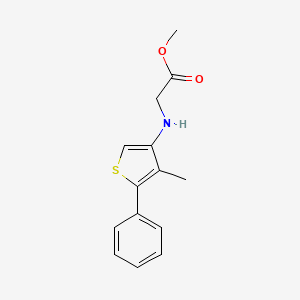

![[1-[2-(4-Nitrophenyl)ethyl]piperidin-2-yl]methanol](/img/structure/B13877971.png)


